molecular formula C27H33ClFN3O10 B1676758 Mosapride citrate CAS No. 112885-42-4

Mosapride citrate

Numéro de catalogue B1676758
Numéro CAS: 112885-42-4
Poids moléculaire: 614.0204
Clé InChI: HUZTYZBFZKRPFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mosapride Citrate is a gastroprokinetic agent that acts as a selective 5HT4 agonist . It is used to stimulate gastric motility . The major active metabolite of mosapride, known as M1, additionally acts as a 5HT3 antagonist, which accelerates gastric emptying throughout the whole of the gastrointestinal tract in humans .


Synthesis Analysis

Mosapride Citrate can be formulated in an Orodispersible Film (ODF) preparation for treatment of patients who suffer from gastrointestinal disorders . In one method, Mosapride Base was added to ethanol and dissolved under reflux for 30 minutes. Anhydrous citric acid was dissolved in purified water, added dropwise, and Mosapride citric acid dihydrate seed was added while maintaining the temperature at 70 to 75°C .


Molecular Structure Analysis

The molecular formula of Mosapride Citrate is C27H33ClFN3O10 . Its average mass is 614.016 Da and its monoisotopic mass is 613.183838 Da .


Chemical Reactions Analysis

Mosapride Citrate can be prepared by refluxing Mosapride and phospholipids at different temperatures, for different times and using different mosapride: phosphatidylcholine (PC) molar ratios .


Physical And Chemical Properties Analysis

The molecular weight of Mosapride Citrate is 614.02 .

Applications De Recherche Scientifique

Enhancement of Gastrointestinal Motility

Mosapride citrate has been studied for its prokinetic properties, which significantly affect the gastrointestinal tract's motility. For instance, it was found to ameliorate constipation in Parkinsonian patients by augmenting lower gastrointestinal tract motility, as shown in colonic transit time (CTT) and videomanometry, without causing serious adverse effects (Liu et al., 2005). Similarly, Mosapride's effect on proximal and distal colonic motor function was evaluated in guinea pigs, revealing an enhanced contraction and rapid transit in both regions of the colon, suggesting its utility in treating constipation (Kim, Choi, & Park, 2007).

Impact on Autonomic Nervous Function and Hemodynamics

Research has also explored Mosapride's influence on autonomic nervous activity and hemodynamics. A study indicated that Mosapride citrate increased gastric motility and emptying without significantly altering autonomic nervous activity parameters, suggesting its safety for patients with autonomic imbalance (Endo et al., 2002).

Postoperative Ileus and Intestinal Motility

Mosapride has been assessed for its effectiveness in the recovery of intestinal motility post-surgery. It was observed to improve gastric emptying and reduce the period of postoperative ileus following hand-assisted laparoscopic colectomy, highlighting its potential to enhance recovery post-colon surgery (Narita et al., 2008).

Diabetes and Gastrointestinal Complications

The role of Mosapride in managing constipation in patients with diabetes has been explored, with findings indicating an increase in bowel frequency and amelioration of symptoms of reflux and constipation. This suggests Mosapride's usefulness as a prokinetic agent in diabetic patients facing gastrointestinal complications (Ueno, Inui, & Satoh, 2010).

Pharmacological Effects on Gastrointestinal Motility

Further studies have detailed Mosapride's pharmacological effects, emphasizing its efficacy in enhancing the gastrointestinal motility by stimulating the 5-HT4 receptor without causing adverse cardiovascular effects or extrapyramidal syndrome associated with dopamine-D2-receptor blockage (Yoshida, 1999).

Safety And Hazards

Mosapride Citrate is classified as causing serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling Mosapride Citrate . In case of contact with eyes, rinse cautiously with water for several minutes and seek medical attention .

Orientations Futures

Newer, more selective agents like Mosapride Citrate offer promise but the heterogeneity of the clinical disorders they target continues to pose a formidable challenge to drug development in this area . In addition to its prokinetic properties, mosapride also exerts anti-inflammatory effects on the gastrointestinal tract which may contribute to some of its therapeutic effects .

Propriétés

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O3.C6H8O7/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZTYZBFZKRPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClFN3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046207
Record name Mosapride citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mosapride citrate

CAS RN

112885-42-4
Record name Mosapride citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112885-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AS 4370
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mosapride citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOSAPRIDE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF497J489P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mosapride citrate
Reactant of Route 2
Reactant of Route 2
Mosapride citrate
Reactant of Route 3
Mosapride citrate
Reactant of Route 4
Mosapride citrate
Reactant of Route 5
Mosapride citrate
Reactant of Route 6
Mosapride citrate

Citations

For This Compound
2,570
Citations
N Ueno, A Inui, Y Satoh - Diabetes research and clinical practice, 2010 - Elsevier
… A novel selective 5-HT4 receptor agonist, mosapride citrate is known to be effective in … urged us to investigate the effect of mosapride citrate on constipation in diabetic patients. …
Number of citations: 67 www.sciencedirect.com
Y Mine, T Yoshikawa, S Oku, R Nagai, N Yoshida… - … of Pharmacology and …, 1997 - ASPET
Mosapride citrate is a new gastroprokinetic agent that enhances the upper GI motility by stimulating 5-hydroxytryptamine 4 (5-HT 4 ) receptors. The purpose of this study was to compare …
Number of citations: 169 jpet.aspetjournals.org
Z Liu, R Sakakibara, T Odaka… - … : official journal of the …, 2005 - Wiley Online Library
… Mosapride citrate is a novel selective 5-HT4 receptor agonist… an open study of mosapride citrate's effects on constipation, a … treated with 15 mg/day of mosapride citrate for 3 months. Pre- …
M Tajika, Y Niwa, V Bhatia, H Kawai… - World Journal of …, 2012 - ncbi.nlm.nih.gov
… AIM: To evaluate the efficacy and safety of adjunctive mosapride citrate for bowel … randomized to receive 2 L PEG plus 15 mg of mosapride citrate (mosapride group), and 126 received 2 …
Number of citations: 47 www.ncbi.nlm.nih.gov
Y Toyomasu, E Mochiki, H Morita, A Ogawa… - Journal of …, 2011 - Springer
… Mosapride citrate is an agonist of the 5-hydroxytryptamine 4 receptor and accelerates upper … The aim of this study was to investigate whether mosapride citrate reduces the duration of …
Number of citations: 44 link.springer.com
H Kusunoki, K Haruma, J Hata, T Kamada… - Journal of …, 2010 - Springer
… Mosapride citrate, a 5-hydroxytryptamine-4 receptor agonist, enhances antral contractions … The aim of the present study was to clarify the effects of mosapride citrate on proximal gastric …
Number of citations: 47 link.springer.com
Y Ida, N Hosoe, H Imaeda, R Bessho, R Ichikawa… - Gut and liver, 2012 - ncbi.nlm.nih.gov
… mosapride citrate, GTT, and BMI were associated with improved CE completion. Multivariate analyses showed that oral mosapride citrate (… Oral mosapride citrate significantly shortened …
Number of citations: 29 www.ncbi.nlm.nih.gov
HS Kim, EJ Choi, H Park - Neurogastroenterology & Motility, 2008 - Wiley Online Library
… In conclusion, mosapride citrate has a net colonic excitatory effect. The colonic transit is accelerated through increased contraction both in proximal and in distal portion, but this pattern …
Number of citations: 53 onlinelibrary.wiley.com
A Inui, T Yoshikawa, R Nagai, N Yoshida… - The Japanese Journal of …, 2002 - jstage.jst.go.jp
… Thus, we examined the effects of mosapride citrate (mosapride) and cisapride, two 5-HT4receptor agonists, on colonic motility in conscious guinea pigs implanted with force transducers…
Number of citations: 71 www.jstage.jst.go.jp
T Yoshikawa, N Yoshida, Y Mine… - The Japanese Journal of …, 1998 - jstage.jst.go.jp
… ABSTRACT—We examined the binding affinity of mosapride citrate (mosapride) (4—amino-5—chloro—2ethoxy—N—{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}benzamide citrate), a …
Number of citations: 58 www.jstage.jst.go.jp

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.